molecular formula C12H12ClNO B1531835 (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165462-03-1

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol

Cat. No.: B1531835
CAS No.: 2165462-03-1
M. Wt: 221.68 g/mol
InChI Key: BIURTWILSIHLER-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 4-chlorophenyl ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetylene and a suitable pyrrolidine derivative.

    Formation of the Ethynyl Intermediate: The 4-chlorophenylacetylene is reacted with a base, such as sodium amide, to form the ethynyl intermediate.

    Addition to Pyrrolidine: The ethynyl intermediate is then added to the pyrrolidine derivative under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom under appropriate conditions.

Major Products

    Oxidation: Formation of 4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-one.

    Reduction: Formation of 4-[2-(4-chlorophenyl)ethyl]pyrrolidin-3-ol.

    Substitution: Formation of 4-[2-(4-substituted phenyl)ethynyl]pyrrolidin-3-ol.

Scientific Research Applications

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-[2-(4-fluorophenyl)ethynyl]pyrrolidin-3-ol
  • (3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
  • (3S,4R)-4-[2-(4-methylphenyl)ethynyl]pyrrolidin-3-ol

Uniqueness

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIURTWILSIHLER-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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